

# The Discovery and Development of SIRT1-IN-1: A Pan-Sirtuin Inhibitor

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## Compound of Interest

Compound Name: SIRT1-IN-1

Cat. No.: B2906997

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A Technical Guide for Researchers and Drug Development Professionals

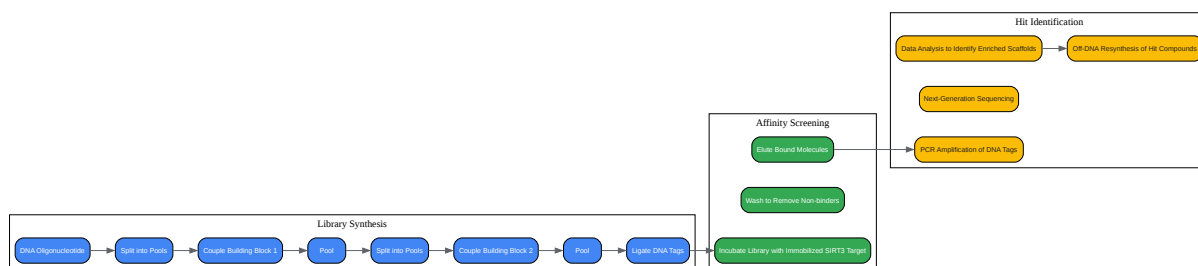
Introduction: Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD<sup>+</sup>)-dependent deacetylase, has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Its role in regulating key cellular processes such as gene expression, metabolism, and stress response has driven extensive research into the discovery of small molecule modulators of its activity. This technical guide provides an in-depth overview of the discovery, development, and characterization of **SIRT1-IN-1**, a potent, pan-inhibitor of SIRT1, SIRT2, and SIRT3.

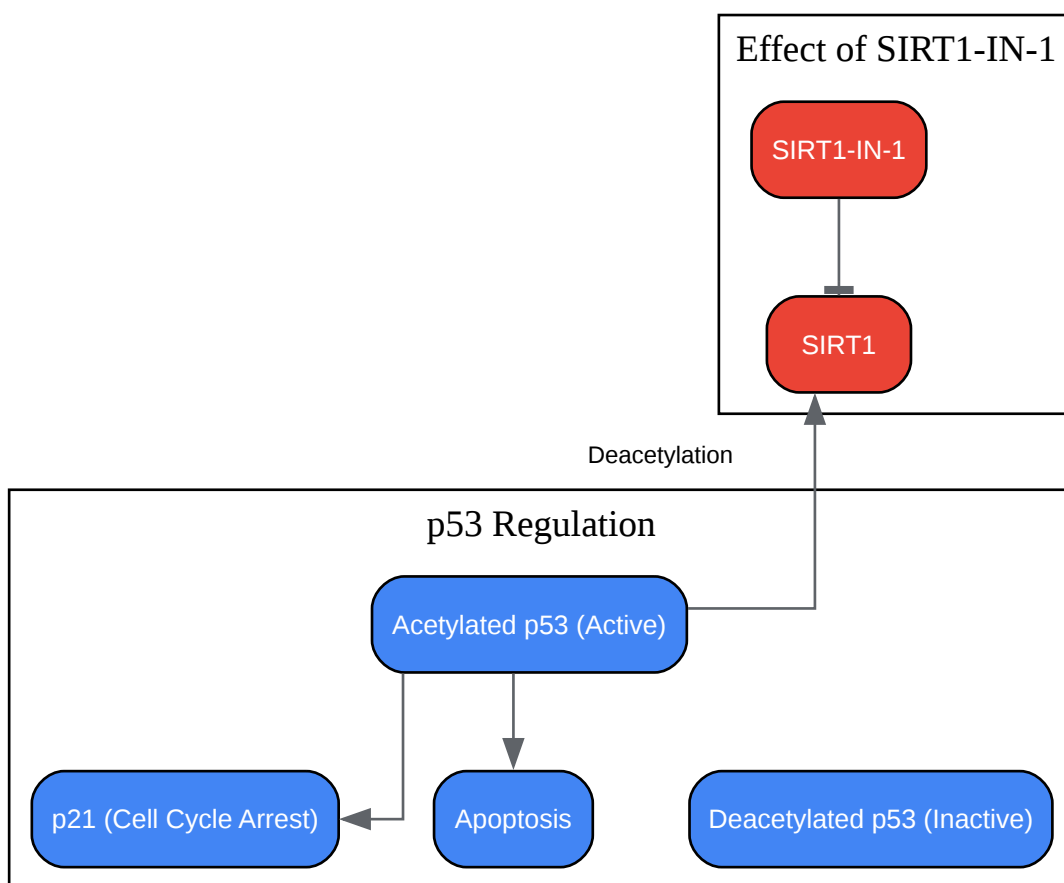
## Discovery and Development

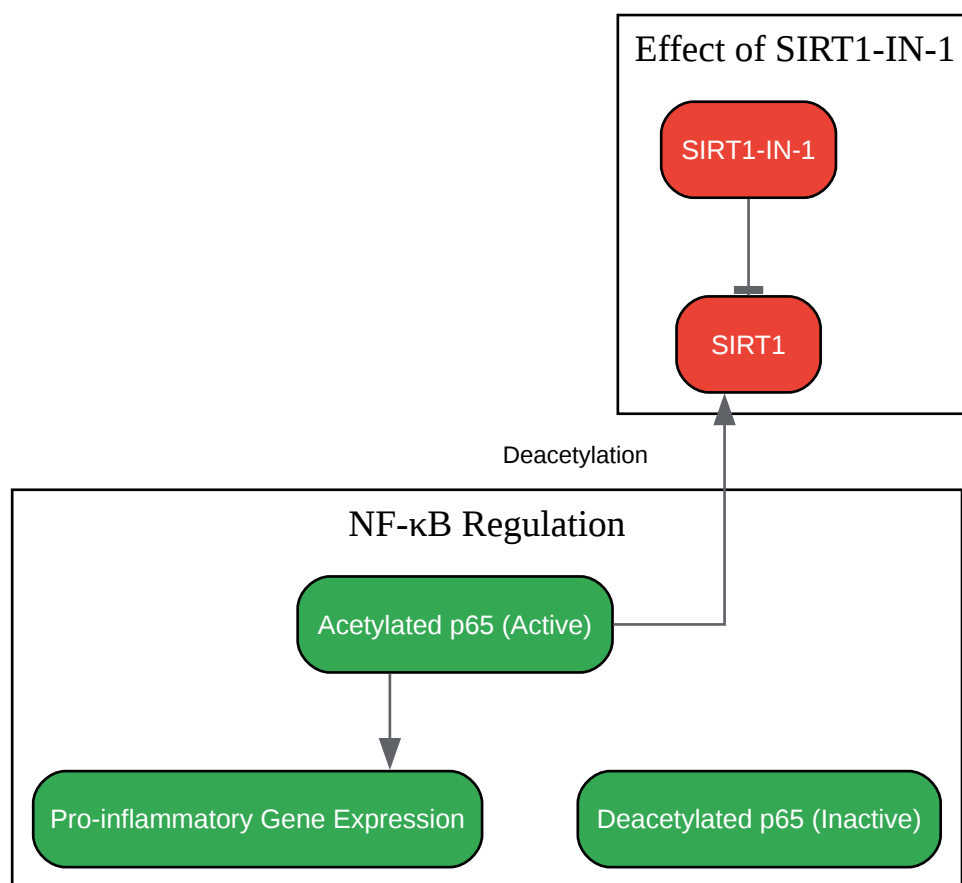
**SIRT1-IN-1**, also referred to as compound 28, was identified through a sophisticated high-throughput screening method known as Encoded Library Technology (ELT).[1][2] This technology enabled the screening of a vast library of 1.2 million DNA-encoded small molecules against the SIRT3 enzyme in an affinity-based selection process.[1] The initial screening identified a novel thieno[3,2-d]pyrimidine-6-carboxamide scaffold as a potent inhibitor of sirtuins.[1][2]

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the physicochemical properties of the initial hits, leading to the development of **SIRT1-IN-1** (compound 28).[1] These optimization efforts focused on improving drug-like properties while maintaining high potency.[1]

# Experimental Workflow: Encoded Library Technology (ELT) Screening







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## References

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- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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